2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound belonging to the thiazolidinone derivatives Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazolidinone core. One common approach is the cyclization of thiosemicarbazones with α,β-unsaturated carbonyl compounds[_{{{CITATION{{{_1{Ethyl 2-(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl .... The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the sulfamoyl group to yield sulfonamides.
Substitution: : Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Sulfonamides.
Substitution: : Various acetyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinone core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound has been studied for its anti-inflammatory and antitumor properties. It has shown promise in preclinical models for treating conditions such as arthritis and certain types of cancer.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity is likely due to the inhibition of bacterial enzymes essential for cell wall synthesis. The anti-inflammatory and antitumor effects may involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
2-((2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide
2-ethoxy-N-(5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
Uniqueness
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide stands out due to its sulfamoyl group, which imparts additional biological activity compared to similar thiazolidinone derivatives
Properties
IUPAC Name |
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c18-27(24,25)13-8-6-12(7-9-13)19-14(21)10-20-16(22)15(26-17(20)23)11-4-2-1-3-5-11/h6-9H,1-5,10H2,(H,19,21)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEKCXLFBLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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